molecular formula C18H22FN3O2S B2381920 N-cyclopentyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921526-46-7

N-cyclopentyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2381920
CAS No.: 921526-46-7
M. Wt: 363.45
InChI Key: WCJFNIJNIWSWEH-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H22FN3O2S and its molecular weight is 363.45. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • The structural analysis of benzimidazole derivatives, including compounds similar to the query, reveals their conformation based on the orientation of planar fragments such as the imidazole group, benzyl group, and acetamide fragment. This detailed conformation analysis aids in understanding their chemical behavior and potential applications in synthesis and drug design (Soares-Sobrinho et al., 2018).

Anticancer Activity

  • Research into imidazothiadiazole analogs, closely related to the chemical structure , has shown significant cytotoxic activities against breast cancer cell lines. This suggests potential therapeutic applications of such compounds in cancer treatment, highlighting the importance of structural motifs present in these molecules (Abu-Melha, 2021).

Enzyme Inhibition

  • Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have identified compounds with similar structures as potent and efficacious inhibitors, showcasing the relevance of such molecular frameworks in the development of targeted therapies for diseases related to these enzymes (Stec et al., 2011).

Radioligand Development

  • The development of radioligands for imaging purposes, such as fluoroproxyfan for histamine H3 receptors, indicates the utility of compounds with imidazole and fluorobenzyl components. This underscores their potential in clinical PET studies and the exploration of neurological receptors (Iwata et al., 2000).

Coordination Complexes and Antioxidant Activity

  • The synthesis and characterization of coordination complexes using pyrazole-acetamide derivatives demonstrate the role of hydrogen bonding in self-assembly processes. These complexes exhibit significant antioxidant activity, suggesting their potential utility in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Molecular Docking and Antimicrobial Activity

  • Molecular docking studies of benzothiazole derivatives have identified strong interactions with target enzymes, providing insights into their mechanism of action and potential as antimicrobial agents. This approach is critical for the rational design of new therapeutics based on structural modifications of compounds like the one (Yadav et al., 2017).

Properties

IUPAC Name

N-cyclopentyl-2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c19-14-5-3-4-13(8-14)12-25-18-20-9-16(11-23)22(18)10-17(24)21-15-6-1-2-7-15/h3-5,8-9,15,23H,1-2,6-7,10-12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJFNIJNIWSWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC(=CC=C3)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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